molecular formula C24H26NOP B12856299 (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide

Cat. No.: B12856299
M. Wt: 375.4 g/mol
InChI Key: NNVJIBNWGCOJJT-HSZRJFAPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide (CAS 1269668-22-5) is a chiral compound of interest in advanced chemical synthesis and catalysis research. With a molecular formula of C24H26NOP and a molecular weight of 375.44 g/mol, this molecule integrates a benzamide group with a diphenylphosphino moiety in a specific stereochemical configuration . This structure is characteristic of ligands designed for asymmetric catalysis, where they can coordinate to metal centers to create chiral environments for reactions, potentially leading to high enantioselectivities . The (S)-configured stereocenter is critical for imparting this chiral direction. In pharmaceutical research, the benzamide core is a privileged structure found in various bioactive molecules and inhibitors, such as those targeting the Hedgehog (Hh) signaling pathway, making this compound a valuable scaffold for the development and structure-activity relationship (SAR) study of new therapeutic agents . Researchers can utilize this compound in the exploration of novel catalytic processes or as a building block in medicinal chemistry. The product is offered with high purity and requires storage under standard laboratory conditions. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C24H26NOP

Molecular Weight

375.4 g/mol

IUPAC Name

N-[(2S)-1-diphenylphosphanyl-3-methylbutan-2-yl]benzamide

InChI

InChI=1S/C24H26NOP/c1-19(2)23(25-24(26)20-12-6-3-7-13-20)18-27(21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,23H,18H2,1-2H3,(H,25,26)/t23-/m1/s1

InChI Key

NNVJIBNWGCOJJT-HSZRJFAPSA-N

Isomeric SMILES

CC(C)[C@@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide typically involves the reaction of (S)-3-methyl-2-butanol with diphenylphosphine followed by the introduction of a benzoyl group. The reaction conditions often include the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, facilitating the nucleophilic attack on the diphenylphosphine. The final step involves the acylation of the resulting phosphine with benzoyl chloride under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-throughput screening can optimize the reaction conditions, ensuring high yield and purity. Additionally, the use of automated systems can streamline the purification process, making it more efficient and cost-effective .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

One of the notable applications of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide is its potential as an anticancer agent. Research indicates that compounds with similar structural motifs exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that phosphine-containing benzamides can induce apoptosis in cancer cells, making them promising candidates for further development in cancer therapies .

Histone Deacetylase Inhibition

This compound has also been investigated for its activity as a histone deacetylase inhibitor (HDACi). HDAC inhibitors play a crucial role in cancer treatment by altering gene expression and promoting cancer cell death. The benzamide moiety is known to interact effectively with the active sites of HDAC enzymes, suggesting that this compound could be developed into a therapeutic agent targeting epigenetic regulation .

Asymmetric Synthesis

This compound serves as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically enriched compounds. Its ability to stabilize transition states during catalytic reactions enhances the selectivity and efficiency of various organic transformations, including cross-coupling reactions .

Transition Metal Catalysis

The compound's phosphine group allows it to coordinate with transition metals, making it valuable in catalyzing reactions such as Suzuki and Heck reactions. These reactions are pivotal in forming carbon-carbon bonds, which are fundamental in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Cytotoxicity Studies

A study investigated the cytotoxic effects of several benzamide derivatives against human breast cancer cell lines. Among these, compounds similar to this compound showed enhanced potency compared to standard chemotherapeutics like cisplatin, highlighting their potential as effective anticancer agents .

HDAC Inhibition Research

In another study focused on HDAC inhibitors, researchers synthesized various benzamide derivatives and assessed their inhibitory effects on HDAC activity. The results indicated that compounds with a diphenylphosphino group exhibited significant inhibition, suggesting that this compound could be optimized for therapeutic use in epigenetic modulation .

Summary Table of Applications

Application Area Description References
Anticancer ActivityPotential as a cytotoxic agent against various cancer cell lines; induces apoptosis
Histone Deacetylase InhibitionActs as an HDAC inhibitor; alters gene expression to promote cancer cell death
Asymmetric SynthesisUsed as a chiral ligand to enhance enantioselectivity in organic synthesis
Transition Metal CatalysisFacilitates carbon-carbon bond formation in key organic reactions like Suzuki and Heck reactions

Mechanism of Action

The mechanism of action of (S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide involves its ability to coordinate with transition metals, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating the transformation of substrates into desired products. The phosphine ligand plays a crucial role in stabilizing the metal center and enhancing its reactivity .

Comparison with Similar Compounds

Table 1: Key Properties of Selected Compounds

Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Synthesis Yield Key Functional Groups Applications
This compound Diphenylphosphino Approx. 373–380¹ Not reported Not reported Phosphine, benzamide Potential ligand for asymmetric catalysis
(S)-N-(1-(Mesitylselanyl)-3-methylbutan-2-yl)benzamide (2f) Mesitylselanyl Not reported 147–149 79% Selenide, benzamide Chiral β-seleno amide synthesis
(S)-N-(1-(4-Chlorophenylselanyl)-3-methylbutan-2-yl)benzamide (2g) 4-Chlorophenylselanyl Not reported 122–124 82% Selenide, benzamide Intermediate in organoselenium chemistry
(S)-N-(1-(4-Methoxyphenylselanyl)-3-methylbutan-2-yl)benzamide (2h) 4-Methoxyphenylselanyl Not reported 100–102 84% Selenide, benzamide Catalytic applications (e.g., ring-opening reactions)
(S)-N-(1-(Diphenylphosphanyl)-3-methylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide Diphenylphosphino, 3,5-bis(trifluoromethyl)benzamide 511.44 Not reported Not reported Phosphine, trifluoromethyl-benzamide Specialty ligand (storage: 2–8°C)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Hydroxy, 3-methylbenzamide Not reported Not reported Not reported N,O-bidentate directing group Metal-catalyzed C–H bond activation

¹ Estimated by subtracting the mass contribution of two CF₃ groups (138 g/mol) from the molecular weight of the trifluoromethyl analog in .

Substituent Effects on Properties and Reactivity

  • Phosphine vs. Selenide Groups: The diphenylphosphino group in the target compound provides stronger π-acceptor properties compared to selenide derivatives (e.g., 2f–2h), enhancing its ability to stabilize low-valent metal centers in catalytic cycles . Selenides, however, exhibit higher leaving-group propensity in nucleophilic substitutions.
  • Electron-Donating/Withdrawing Substituents : In selenide analogs, electron-withdrawing groups (e.g., 4-Cl in 2g) increase melting points (122–124°C) compared to electron-donating groups (4-OCH₃ in 2h: 100–102°C), likely due to altered intermolecular interactions .

Stability and Handling

  • The target compound likely requires inert storage conditions (similar to ) due to phosphine oxidation sensitivity. Selenide analogs (2f–2h) are less air-sensitive but may require protection from light due to Se–C bond instability.

Biological Activity

(S)-N-(1-(Diphenylphosphino)-3-methylbutan-2-yl)benzamide, with the chemical formula C24H26NOPC_{24}H_{26}NOP and CAS number 1269668-22-5, is a phosphine-containing compound that has garnered attention in various biological studies. Its unique structure allows it to interact with biological systems in significant ways, particularly in cancer research and enzymatic inhibition.

  • Enzyme Inhibition : The compound exhibits properties that inhibit specific enzymes, which can be crucial in therapeutic contexts. For instance, it has been studied for its potential to inhibit tyrosinase, an enzyme involved in melanin production. Inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders .
  • Antioxidant Properties : Studies have indicated that related compounds show strong antioxidant activity, which is essential in combating oxidative stress-related diseases. The ability to scavenge free radicals contributes to its potential therapeutic applications .
  • Anticancer Activity : Preliminary research suggests that this compound may exhibit anticancer properties through mechanisms that involve the modulation of cellular signaling pathways and the inhibition of tumor cell proliferation .

Case Study 1: Tyrosinase Inhibition

A study focused on the inhibition of tyrosinase by various analogs similar to this compound. The results showed that certain analogs significantly inhibited melanin production in B16F10 cells, suggesting a potential application in skin whitening products and therapies for conditions like melasma .

CompoundIC50 (µM)Remarks
Analog 16.2Strong inhibitor
Analog 24.7Very strong inhibitor
This compoundTBDUnder investigation

Case Study 2: Antioxidant Efficacy

In vitro studies demonstrated that related compounds exhibited significant radical scavenging activity against DPPH and ABTS radicals, indicating their potential as antioxidants. This activity is critical for developing drugs aimed at reducing oxidative stress in various diseases .

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
Analog 19382
Analog 2TBDTBD

Pharmacological Investigations

Research has also highlighted the pharmacological implications of phosphine-containing compounds like this compound. These studies often explore their effects on cancer cell lines, assessing both cytotoxicity and growth inhibition.

Cytotoxicity Studies

In a study assessing cytotoxic effects on cancer cell lines, it was found that the compound did not exhibit significant cytotoxicity at concentrations below 20 µM after 48 hours, making it a candidate for further exploration as a therapeutic agent without adverse toxicity at low doses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.